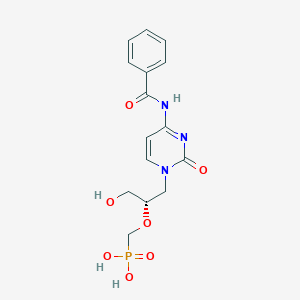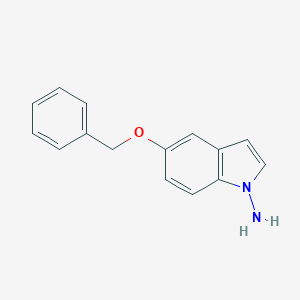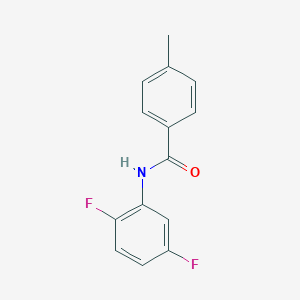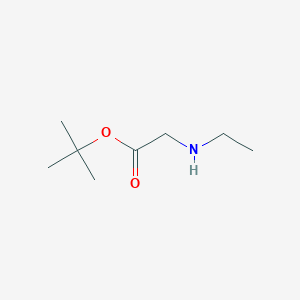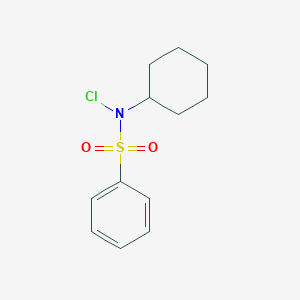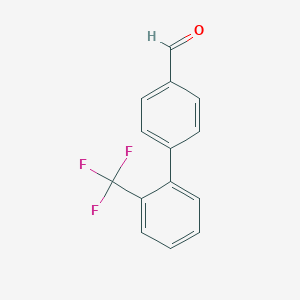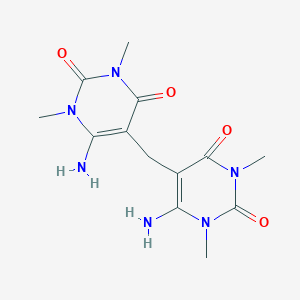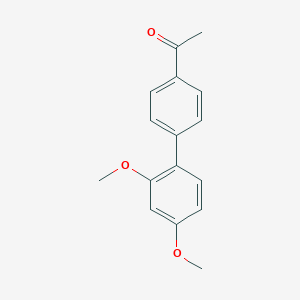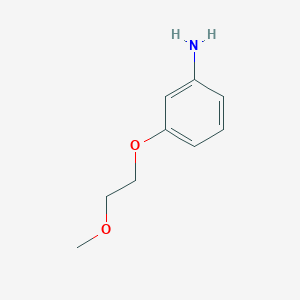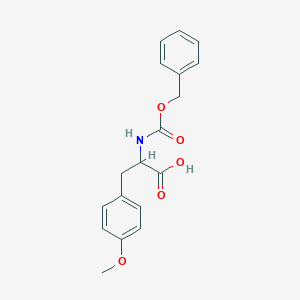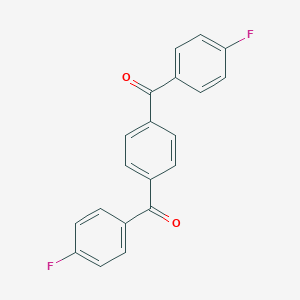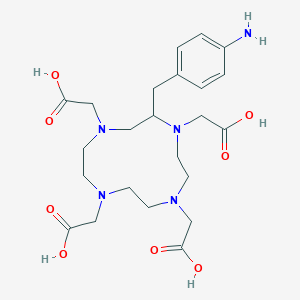
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid
Übersicht
Beschreibung
“2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid” is a complex organic compound. It’s a derivative of 4-Aminobenzyl alcohol, which is used as a starting material to synthesize other organic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. A simplified synthesis of a similar bifunctional chelating agent has been described in a study . The process involves the reaction of a bisbromoamide with a p-nitrobenzyl ethylenediamine followed by reduction of the cyclic diamide .Molecular Structure Analysis
The molecular structure of this compound is complex. It’s related to 4-Aminobenzyl alcohol, which has been studied using X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of bifunctional chelators, including 1,7-bis-(4-aminobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,10-diacetic acid, is significant in creating bivalent imaging agents for molecular imaging. This synthesis route is high-yielding and can produce multi-gram scale quantities (Riss et al., 2012).
- Research on N- and C-functionalized DOTA complexes (including 2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has explored their elution behavior and structural characterization for the labeling of biomolecules. These studies involve HPLC, MS, and NMR spectroscopy (Weisshoff et al., 2009).
Applications in Biomedical Imaging
- DOTA-peptide conjugates, including derivatives of 2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, are increasingly used in biomedical applications like targeted imaging and therapeutic radiopharmaceuticals, as well as MRI contrast agents. The coordination and chelation chemistry of these conjugates are crucial for these applications (De Leon-Rodriguez & Kovács, 2008).
- Novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid have been synthesized for radiolabeling proteins. These agents show promise in radioimmunotherapy applications due to their improved radiometal chelation rate and complex stability (Chappell et al., 2003).
Chelation Chemistry and Coordination
- The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid (DOTA) is integral to the development of metal-based radiopharmaceutics and imaging contrast agents. Understanding the variability of structures obtained and gaining insights into its diversity are key areas of research (Viola-Villegas & Doyle, 2009).
Synthesis Methods and Large-scale Production
- Large-scale synthesis techniques have been developed for bifunctional chelating agents like nitrobenzyl-DOTA, which are critical for medical applications requiring stable attachment of radiometals to monoclonal antibodies. These methods enable the production of substantial quantities of the chelating agent (Renn & Meares, 1992).
- Methods for producing high specific activity Sn-117m with commercial cyclotrons have been explored. Sn-117m is a theragnostic isotope of growing interest, and its production involves chelation with an aminobenzyl derivative of DOTA for medical applications (Stevenson et al., 2015).
Radioisotope Labeling and PET Imaging
- The effect of the bifunctional chelator on the biodistribution of a (64)Cu-labeled antibody was studied to understand the relationship between the stability of Cu-complexes of different bifunctional chelators and the biodistribution in tumor-bearing mice. This research provides insights into the use of copper radioisotopes in antibody radiolabeling (Dearling et al., 2011).
Eigenschaften
IUPAC Name |
2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451972 | |
| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
CAS RN |
181065-46-3 | |
| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



